![molecular formula C21H21N3O2 B3718904 N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B3718904.png)
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes, but its use has been discontinued due to safety concerns. Despite this, GW-501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mechanism of Action
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. It also reduces inflammation by inhibiting the activation of NF-κB. In addition, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been shown to increase endurance performance in animal models.
Advantages and Limitations for Lab Experiments
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in metabolic function and inflammation. It is also relatively stable and can be easily synthesized. However, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has several limitations. It has been shown to cause cancer in animal studies, which has led to safety concerns. In addition, its use as a performance-enhancing drug has raised ethical concerns.
Future Directions
There are several future directions for the study of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide. One area of research is the development of safer PPARδ agonists that can be used to treat metabolic disorders. Another area of research is the investigation of the molecular mechanisms underlying the carcinogenic effects of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide. In addition, further studies are needed to determine the long-term effects of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide on metabolic function and endurance performance in humans. Finally, the ethical implications of using N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide as a performance-enhancing drug need to be addressed.
Scientific Research Applications
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been investigated for its potential to treat cardiovascular diseases, such as atherosclerosis and heart failure. It has also been studied for its ability to enhance endurance performance in athletes.
properties
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-16-12-10-14(11-13-16)19-23-18-9-5-4-8-17(18)21(26)24-19/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWGEKHLDTZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.